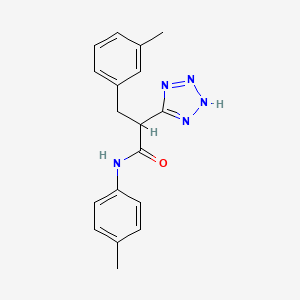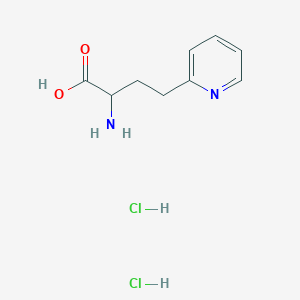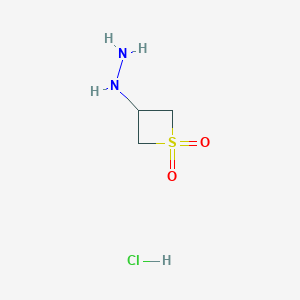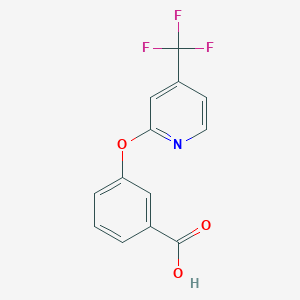
3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide” is an organic compound that belongs to the class of amides. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of methylphenyl groups adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide” typically involves multi-step organic reactions. One common method might include:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amide Bond Formation: The tetrazole intermediate can then be coupled with 3-methylphenyl and 4-methylphenyl amines using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: To maximize yield and minimize by-products, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methyl groups on the phenyl rings can undergo oxidation to form carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to the electron-rich nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reagents: EDCI, DCC for amide bond formation.
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
“3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide” can be used in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its amide and tetrazole functionalities.
Medicine: Possible applications in drug design and development, particularly as a scaffold for creating new pharmaceuticals.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. Generally, the tetrazole ring can mimic carboxylate groups, allowing it to interact with biological targets such as enzymes or receptors. The amide bond provides stability and can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)acetamide: Similar structure but with an acetamide group instead of propanamide.
3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)butanamide: Similar structure but with a butanamide group instead of propanamide.
Uniqueness
The unique combination of the tetrazole ring and the specific positioning of the methylphenyl groups in “3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide” may confer distinct chemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
3-(3-methylphenyl)-N-(4-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-6-8-15(9-7-12)19-18(24)16(17-20-22-23-21-17)11-14-5-3-4-13(2)10-14/h3-10,16H,11H2,1-2H3,(H,19,24)(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQVWLWTMGEZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CC2=CC=CC(=C2)C)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2951268.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbutanamide](/img/structure/B2951271.png)

![2-{[(1-Methoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B2951277.png)

![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(4-(trifluoromethyl)benzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951280.png)
![2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide](/img/structure/B2951281.png)
![11-[2-(2,4-dimethylphenyl)-2-oxoethyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B2951282.png)
![N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951283.png)
![4-METHYL-N-[5-(PROP-2-EN-1-YLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B2951287.png)

